molecular formula C10H11ClO B11910347 5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-ol CAS No. 1956341-15-3

5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-ol

Cat. No.: B11910347
CAS No.: 1956341-15-3
M. Wt: 182.64 g/mol
InChI Key: GXJREBZOMFEMOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-ol: is an organic compound that belongs to the class of indanols It features a chloro and methyl substituent on the indanol ring, making it a unique compound with specific chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-ol typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes precise control of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminium hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminium hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of various substituted indanols depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Potential applications in drug development due to its unique chemical structure.

Industry:

  • Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The chloro and methyl groups on the indanol ring influence its reactivity and binding affinity to various biological molecules. This compound may act by inhibiting specific enzymes or interacting with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness:

  • The presence of both chloro and methyl groups on the indanol ring makes 5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-ol unique in terms of its chemical reactivity and potential applications. These substituents can significantly alter the compound’s physical and chemical properties, making it distinct from other indanol derivatives.

Properties

CAS No.

1956341-15-3

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

5-chloro-4-methyl-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C10H11ClO/c1-6-7-3-5-10(12)8(7)2-4-9(6)11/h2,4,10,12H,3,5H2,1H3

InChI Key

GXJREBZOMFEMOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1CCC2O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.